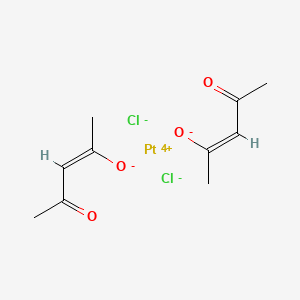
Dichlorobis(pentane-2,4-dionato-O,O')platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is a metal-organic compound that features platinum as its central metal atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with pentane-2,4-dione (acetylacetone) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetone .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)platinum are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: Where ligands in the coordination sphere of platinum are replaced by other ligands.
Oxidation-Reduction Reactions: Involving changes in the oxidation state of the platinum center.
Common Reagents and Conditions
Common reagents used in these reactions include halides, phosphines, and other ligands that can coordinate to the platinum center. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Dichlorobis(pentane-2,4-dionato-O,O’)platinum has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Investigated for its potential use in biological systems, including as an anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in catalysis and other industrial processes.
Mecanismo De Acción
The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by disrupting DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
- Dichlorobis(pentane-2,4-dionato-O,O’)rhenium
- Dichlorobis(pentane-2,4-dionato-O,O’)titanium
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is unique due to its specific coordination environment and the chemical properties imparted by the platinum center.
Propiedades
Número CAS |
68958-84-9 |
|---|---|
Fórmula molecular |
C10H14Cl2O4Pt |
Peso molecular |
464.2 g/mol |
Nombre IUPAC |
(Z)-4-oxopent-2-en-2-olate;platinum(4+);dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; |
Clave InChI |
VURYKVNSKGLIAG-VGKOASNMSA-J |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Pt+4] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
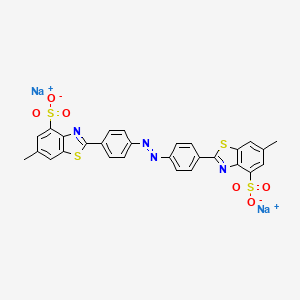
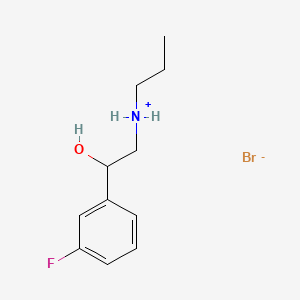
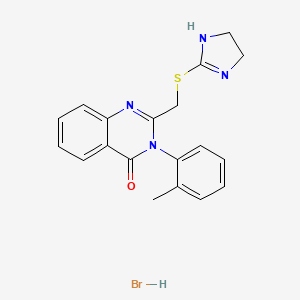
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
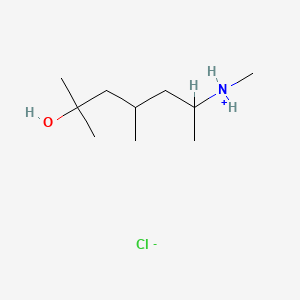

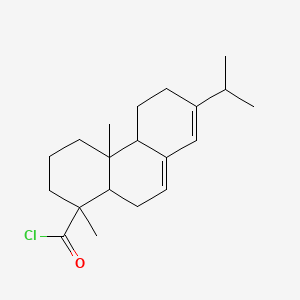
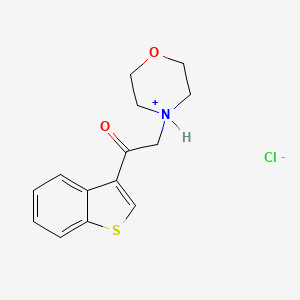
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)

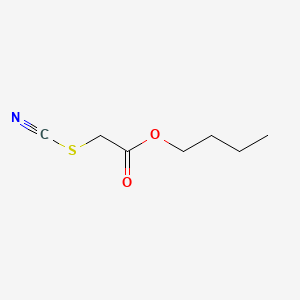
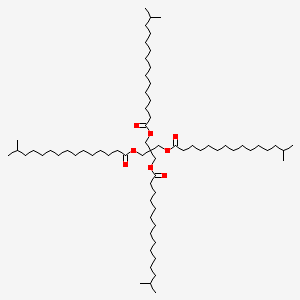
![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
